

Spectroscopic data for 6-Chloro-5-methylisatin (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name:	6-Chloro-5-methylisatin
CAS No.:	96187-75-6
Cat. No.:	B1591969

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Spectroscopic Data for 6-Chloro-5-methylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] [2] The specific substitution pattern on the isatin core profoundly influences its pharmacological profile. **6-Chloro-5-methylisatin**, a halogenated and alkylated derivative, represents a molecule of interest for further investigation in drug discovery programs.

Accurate structural elucidation and characterization are paramount in the advancement of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of synthesized compounds. This technical guide, presented

from the perspective of a Senior Application Scientist, provides a detailed overview of the expected spectroscopic data for **6-Chloro-5-methylisatin**. While experimental data for this specific isomer is not readily available in the public domain, this guide will leverage data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis.

The Strategic Importance of Spectroscopic Analysis

The choice of spectroscopic methods is a critical step in the characterization of a novel compound. Each technique provides a unique piece of the structural puzzle.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (e.g., ^1H and ^{13}C), offering detailed information about the connectivity of atoms and the electronic structure of the molecule.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
- Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

The cohesive interpretation of data from these techniques provides a self-validating system for structural confirmation.

Predicted Spectroscopic Data for 6-Chloro-5-methylisatin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for **6-Chloro-5-methylisatin** are based on the known spectra of isatin derivatives and the predictable electronic effects of the chloro and methyl substituents.^{[3][4][5][6]}

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton of the lactam, and the methyl protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shift of the N-H proton.[7]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Justification
N-H	~11.0	Singlet (broad)	The acidic proton of the lactam typically appears as a broad singlet at a downfield chemical shift.
H-4	~7.5	Singlet	This proton is a singlet due to the absence of adjacent protons. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine at C-6 will shift it downfield.
H-7	~6.9	Singlet	This proton is also a singlet. The methyl group at C-5 is electron-donating, which would typically shift this proton slightly upfield compared to an unsubstituted isatin.
CH ₃	~2.3	Singlet	The methyl protons will appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.^{[8][9]}

Carbon	Predicted Chemical Shift (δ , ppm)	Justification
C=O (C-2)	~184	The lactam carbonyl carbon is typically found at a very downfield chemical shift.
C=O (C-3)	~158	The ketone carbonyl carbon is also significantly downfield.
C-7a	~150	Quaternary carbon at the ring junction.
C-5	~138	Aromatic carbon bearing the methyl group.
C-6	~130	Aromatic carbon bearing the chlorine atom.
C-4	~125	Aromatic CH carbon.
C-3a	~118	Quaternary carbon at the ring junction.
C-7	~112	Aromatic CH carbon.
CH ₃	~21	The methyl carbon appears in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the key functional groups present in **6-Chloro-5-methylisatin**.^{[10][11]}

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibrational Mode
N-H (lactam)	3200 - 3100	Medium	Stretching
C-H (aromatic)	3100 - 3000	Medium	Stretching
C=O (keto)	~1740	Strong	Stretching
C=O (lactam)	~1710	Strong	Stretching
C=C (aromatic)	1620 - 1450	Medium-Strong	Stretching
C-Cl	800 - 600	Strong	Stretching

The presence of two distinct carbonyl absorption bands is a characteristic feature of the isatin core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For **6-Chloro-5-methylisatin** (C₉H₆ClNO₂), the expected molecular weight is approximately 195.6 g/mol. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.^{[12][13][14]}

Predicted Fragmentation Pattern:

The fragmentation of isatin derivatives is well-documented.^[15] A plausible fragmentation pathway for **6-Chloro-5-methylisatin** would involve the initial loss of CO, followed by subsequent fragmentation of the resulting ion.

- [M]⁺: m/z ≈ 195/197
- [M-CO]⁺: m/z ≈ 167/169
- [M-2CO]⁺: m/z ≈ 139/141
- Further fragmentation leading to smaller aromatic cations.

Experimental Workflow for Spectroscopic Analysis

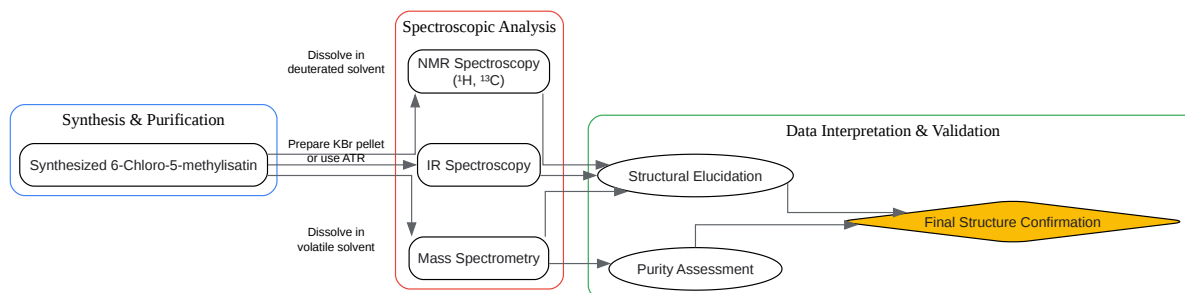
The following outlines a generalized, step-by-step protocol for the spectroscopic characterization of a solid organic compound like **6-Chloro-5-methylisatin**.

Sample Preparation

- **Purity Confirmation:** Ensure the sample is of high purity using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **NMR Sample:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **IR Sample:** Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **MS Sample:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.



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Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

The comprehensive spectroscopic analysis of **6-Chloro-5-methylisatin**, through the combined application of NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. The predictive data and methodologies presented in this guide provide a solid foundation for researchers undertaking the synthesis and characterization of this and related isatin derivatives. Adherence to rigorous analytical practices ensures the generation of high-quality, reliable data, which is fundamental to advancing drug discovery and development efforts.

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